Cas no 2341-32-4 (5-fluorocytidine)
5-fluorocytidine structure
Product Name:5-fluorocytidine
Numero CAS:2341-32-4
MF:C10H8F3NO2
MW:231.171233177185
CID:1414191
Update Time:2024-08-15
5-fluorocytidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-fluorocytidine
- 1-bromanyl-4-(2-nitroprop-1-enyl)benzene
- 2-Nitro-1-(4-trifluormethyl-phenyl)-prop-1-en
- Benzene,1-bromo-4-(2-nitro-1-propenyl)- (9CI)
- A815731
- p-Bromo-b-methyl-b-nitrostyrene
- 1-(2-nitro-propenyl)-4-trifluoromethyl-benzene
- 4-Bromo-b-methyl-b-nitrostyrene
- Benzene, 1-bromo-4-(2-nitropropenyl)-(7CI,8CI)
- SureCN2199559
- 2-Nitro-1-(4-trifluormethyl-phenyl)-propen-(1)
- 1-(2-nitropropenyl)-4-bromobenzene
- CTK4E7901
- 1-methyl-1-nitro-2-<
- 4-(trifluoromethyl)phenyl>
- ethene
- 1-bromo-4-(2-nitro-propenyl)-benzene
- AG-E-59798
- 1-(2-nitropropenyl)-4-trifluoromethylbenzene
- 1-(p-Bromphenyl)-2-nitro-1-propen
- 2-Nitro-1-(4-brom-phenyl)-propen-(1)
- Benzene,1-bromo-4-(2-nitro-1-propen-1-yl)-
- 1-(4-Bromophenyl)-2-nitro-1-propene
- 1-bromanyl-4-(2-nitroprop-1-enyl)benzene; 2-Nitro-1-(4-trifluormethyl-phenyl)-prop-1-en; Benzene,1-bromo-4-(2-nitro-1-propenyl)- (9CI); A815731; p-Bromo-b-methyl-b-nitrostyrene; 1-(2-nitro-propenyl)-4-trifluoromethyl-benzene; 4-Bromo-b-methyl-b-nitrostyrene; Benzene, 1-bromo-4-(2-nitropropenyl)-(7CI,8CI); SureCN2199559; 2-Nitro-1-(4-trifluormethyl-phenyl)-propen-(1); 1-(2-nitropropenyl)-4-bromobenzene; CTK4E7901; 1-methyl-1-nitro-2-<
- Benzene, 1-(2-nitro-1-propen-1-yl)-4-(trifluoromethyl)-
-
- Inchi: 1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3
- Chiave InChI: GUPURCVJIWJCRK-UHFFFAOYSA-N
- Sorrisi: C1(C=C([N+]([O-])=O)C)=CC=C(C(F)(F)F)C=C1
Proprietà calcolate
- Massa esatta: 231.05074
- Massa monoisotopica: 231.051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 285
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 45.8A^2
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 265.097°C at 760 mmHg
- Punto di infiammabilità: 114.127°C
- Indice di rifrazione: 1.512
- PSA: 43.14
5-fluorocytidine Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
2341-32-4 (5-fluorocytidine) Prodotti correlati
- 10356-76-0(5-Fluoro-2'-deoxycytidine)
- 66335-38-4(5’-Deoxy-5-fluoro Cytidine)
- 2341-22-2(5-Fluoro Cytidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso